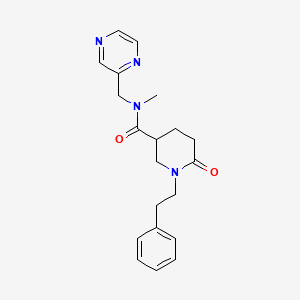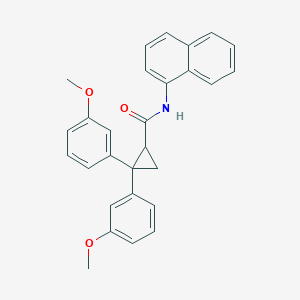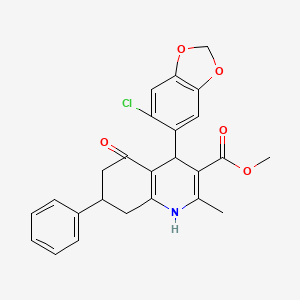![molecular formula C13H18N6O B5224717 N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5224717.png)
N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, also known as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays an important role in regulating various physiological processes, including vascular tone, platelet aggregation, and neurotransmission.
Mechanism of Action
N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine exerts its inhibitory effect on sGC by binding to the heme moiety of the enzyme, thereby preventing the binding of NO and the subsequent activation of the enzyme. This results in a decrease in the production of cyclic guanosine monophosphate (cGMP), a key second messenger in the NO signaling pathway.
Biochemical and Physiological Effects
The inhibition of sGC by N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine leads to a variety of biochemical and physiological effects, depending on the specific context in which it is used. For example, in the vascular system, N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to cause vasoconstriction and increase blood pressure by decreasing the production of cGMP. In platelets, N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine inhibits the anti-aggregatory effects of NO, leading to increased platelet aggregation and thrombosis. In the central nervous system, N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to modulate neurotransmission and affect neuronal signaling.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in laboratory experiments is its high potency and selectivity for sGC inhibition. This allows for precise investigation of the role of sGC in various physiological processes. However, one limitation of N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Future Directions
There are many potential future directions for research involving N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine and sGC. One area of interest is the development of new sGC inhibitors with improved pharmacokinetic properties and selectivity. Another area of interest is the investigation of the role of sGC in various disease states, including cardiovascular disease, cancer, and neurodegenerative disorders. Additionally, there is growing interest in the use of sGC activators as potential therapeutic agents for the treatment of various diseases.
Synthesis Methods
N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can be synthesized using a multi-step process involving the reaction of various starting materials, including cyclopentanone, cyclobutanone, and 5-amino-1,2,3-triazole. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been widely used in scientific research to investigate the role of sGC in various physiological and pathological conditions. For example, N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been used to study the effects of NO signaling on vascular tone and blood pressure regulation. It has also been used to investigate the role of sGC in platelet aggregation and thrombosis, as well as in the regulation of neurotransmission in the central nervous system.
properties
IUPAC Name |
5-N-cyclobutyl-6-N-cyclopentyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-2-5-8(4-1)14-10-11(15-9-6-3-7-9)17-13-12(16-10)18-20-19-13/h8-9H,1-7H2,(H,14,16,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMJDWBKIRVGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC3=NON=C3N=C2NC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(3,5-dimethylphenoxy)propoxy]quinoline](/img/structure/B5224637.png)
![5-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5224641.png)
![N'-(3-methoxypropyl)-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5224649.png)
![4-(3-nitrophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5224657.png)


![ethyl 2-({[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5224677.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B5224680.png)

![2-{[2-(4-butylphenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5224704.png)
![methyl 4-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5224708.png)


![4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B5224756.png)